S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
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Overview
Description
S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate: is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.355 g/mol . This compound is part of the thiocarbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2,5-dimethoxyaniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products depend on the nucleophile used, resulting in various substituted thiocarbamates.
Scientific Research Applications
Chemistry: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential use in drug development , particularly as an enzyme inhibitor or receptor modulator .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings , where it acts as a stabilizer or additive .
Mechanism of Action
The mechanism of action of S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate involves its interaction with specific enzymes or receptors in biological systems. The compound can inhibit enzyme activity by binding to the active site or allosteric site , thereby preventing substrate binding and subsequent catalysis . In receptor modulation, the compound can act as an agonist or antagonist , altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
- S-(4-Hydroxyphenyl) N-(3-(methylthio)phenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-methoxy-5-methylphenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2,5-difluorophenyl)thiocarbamate
- S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
Comparison: S-(4-Hydroxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity . The presence of hydroxy and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
63746-97-4 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
S-(4-hydroxyphenyl) N-(2,5-dimethoxyphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO4S/c1-19-11-5-8-14(20-2)13(9-11)16-15(18)21-12-6-3-10(17)4-7-12/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
VZDYYUOWEDENIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
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